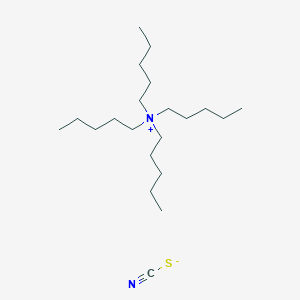

Tetrapentylammonium thiocyanate

Description

Tetrapentylammonium thiocyanate (CAS 3475-60-3) is a quaternary ammonium salt with the molecular formula C₂₁H₄₄N₂S and a molecular weight of 356.65 g/mol . Structurally, it consists of a central nitrogen atom bonded to four pentyl chains and a thiocyanate (SCN⁻) counterion. This compound is notable for its role in ion-pairing chemistry, phase-transfer catalysis, and electrochemical studies due to its large hydrophobic cation and polarizable thiocyanate anion. Its conductance-viscosity behavior has been studied extensively, particularly in solutions ranging from infinite dilution to molten salt states at elevated temperatures (e.g., 55°C) .

Properties

CAS No. |

3475-60-3 |

|---|---|

Molecular Formula |

C21H44N2S |

Molecular Weight |

356.7 g/mol |

IUPAC Name |

tetrapentylazanium;thiocyanate |

InChI |

InChI=1S/C20H44N.CHNS/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;2-1-3/h5-20H2,1-4H3;3H/q+1;/p-1 |

InChI Key |

JCEZNVYYPIYZPZ-UHFFFAOYSA-M |

SMILES |

CCCCC[N+](CCCCC)(CCCCC)CCCCC.C(#N)[S-] |

Canonical SMILES |

CCCCC[N+](CCCCC)(CCCCC)CCCCC.C(#N)[S-] |

Other CAS No. |

3475-60-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tetrapentylammonium thiocyanate with structurally analogous thiocyanate salts and derivatives:

Key Observations :

- Alkyl Chain Length: Increasing alkyl chain length (e.g., butyl vs. pentyl) enhances hydrophobicity, reducing aqueous solubility but improving compatibility with nonpolar solvents. This property makes tetrapentylammonium derivatives more suitable for high-temperature molten salt applications compared to tetrabutyl analogs .

- Counterion Effects : Thiocyanate (SCN⁻) offers superior polarizability compared to halides, enabling unique conductance behavior. For example, this compound exhibits a distinct conductance-viscosity profile in molten states, unlike KSCN or NH₄SCN, which remain ionic solids at similar temperatures .

Thermal and Electrochemical Behavior

- Molten Salt Characteristics : At 55°C, this compound transitions into a molten salt with ionic conductivity comparable to traditional ionic liquids. This contrasts with shorter-chain analogs like tetrabutylammonium thiocyanate, which require higher temperatures for similar behavior .

- Conductance in Solution: The compound’s conductance decreases with increasing concentration due to ion-pair formation, a trend shared with tetrabutylammonium thiocyanate but less pronounced in smaller cations like NH₄⁺ or K⁺ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.